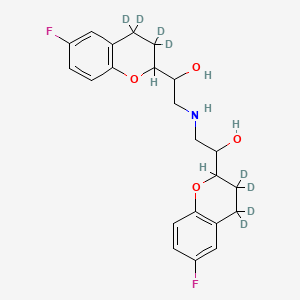

4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

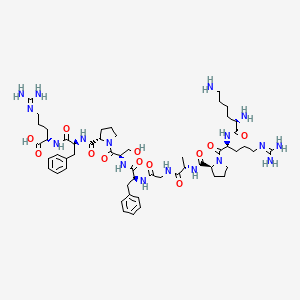

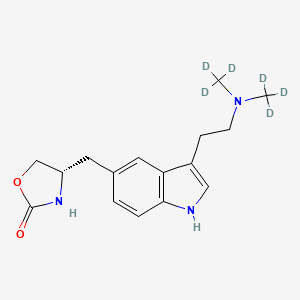

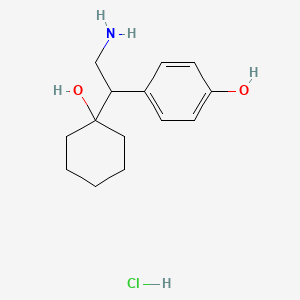

The compound “4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol” is a chemical compound with the molecular formula C13H15ClN2O . It has a molecular weight of 255.75 g/mol . The compound is also known by other names such as 4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a chlorophenyl group, an imidazole ring, and a hydroxyl group . The InChI string representation of the molecule isInChI=1S/C13H15ClN2O/c14-12-4-1-11 (2-5-12)3-6-13 (17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 255.1186745 g/mol . The topological polar surface area is 38 Ų . It has a heavy atom count of 17 . The compound has a formal charge of 0 . Its complexity, as computed by Cactvs, is 220 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Imidazole derivatives are known for their wide range of bioactivities, including antimicrobial , anticancer , antiparasitic , antineuropathic , and anti-inflammatory activities. Many of these compounds have been developed into drugs that are currently on the market .

Chemical Synthesis

In synthetic chemistry, imidazole derivatives are utilized due to their versatility. They are often involved in diverse multicomponent reactions conducted under various conditions, leading to the synthesis of new compounds .

Material Science

Some imidazole derivatives are used as materials in dental applications, such as in the treatment of denture stomatitis. Their properties make them suitable for use in medical materials .

Analytical Chemistry

The amphoteric nature of the imidazole ring allows it to function as a selective receptor system for anions, cations, and neutral organic molecules. This makes imidazole-based receptors highly demanded for recognizing different types of analytes .

Biological Research

Imidazole derivatives are studied for their biological activities, which include exploring their potential as therapeutic agents due to their pharmacological properties .

Agrochemical Research

Imidazole derivatives are evaluated for their antimicrobial and larvicidal activities, which can be applied in developing new agrochemicals to protect crops from pests and diseases .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHZVMVZBIMHGM-OMSVOULWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC=C(C=C1)Cl)C([2H])(C([2H])([2H])N2C=CN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661868 |

Source

|

| Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185063-39-1 |

Source

|

| Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)